molecular formula C12H16FNO B14838355 3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine

3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine

Cat. No.: B14838355
M. Wt: 209.26 g/mol
InChI Key: IEAWJDMZXUGOTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced at the 3-position of the pyridine ring using tert-butyl halides under basic conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced at the 4-position through a nucleophilic substitution reaction using cyclopropyl halides.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 2-position using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-4-cyclopropoxy-2-fluoropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds and the exploration of new chemical reactions.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

3-tert-butyl-4-cyclopropyloxy-2-fluoropyridine

InChI

InChI=1S/C12H16FNO/c1-12(2,3)10-9(15-8-4-5-8)6-7-14-11(10)13/h6-8H,4-5H2,1-3H3

InChI Key

IEAWJDMZXUGOTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CN=C1F)OC2CC2

Origin of Product

United States

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